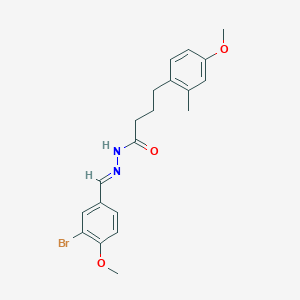![molecular formula C23H26N2O2S B297952 N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B297952.png)
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide, also known as MTDP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, increase neuronal survival, and improve cognitive function. Additionally, N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide has been shown to increase the expression of neurotrophic factors, such as BDNF, which play a crucial role in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide has several advantages for lab experiments. It is easy to synthesize, stable, and has low toxicity. Additionally, it has been shown to be effective in various animal models of neurodegenerative diseases. However, one limitation of N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide and its effects on various signaling pathways in the body. Finally, more research is needed to optimize the synthesis method of N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide and improve its solubility in water.
Méthodes De Synthèse
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide can be synthesized using a multi-step process that involves the reaction of 7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine with 1-adamantanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide.
Applications De Recherche Scientifique
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including Alzheimer's, Parkinson's, and multiple sclerosis.
Propriétés
Nom du produit |
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide |
|---|---|
Formule moléculaire |
C23H26N2O2S |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H26N2O2S/c1-27-17-3-4-18-16(9-17)2-5-19-20(18)24-22(28-19)25-21(26)23-10-13-6-14(11-23)8-15(7-13)12-23/h3-4,9,13-15H,2,5-8,10-12H2,1H3,(H,24,25,26) |
Clé InChI |
RRLMEHMSBROOMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)
![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)

![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)

![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297890.png)
![4-{2-[4-(4-Methoxy-3-methylphenyl)butanoyl]carbohydrazonoyl}phenyl acetate](/img/structure/B297891.png)
![N'-[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297893.png)